molecular formula C6H12O5 B8754009 Sorbitan CAS No. 20662-31-1

Sorbitan

Cat. No. B8754009
Key on ui cas rn: 20662-31-1
M. Wt: 164.16 g/mol
InChI Key: JNYAEWCLZODPBN-UHFFFAOYSA-N
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Patent
US06007848

Procedure details

1,4-Anhydro-D-glucitol may be prepared using the procedure disclosed in Acta Chem. Scand., B35, 441-449 (1981), whereby D-sorbitol is heated with an aqueous mineral acid such as sulfuric acid. The L-enantiomer, 1,4-anhydro-L-glucitol, may be prepared from L-glucitol by an analogous procedure. L-glucitol may be prepared by sodium borohydride reduction of L-glucose. The D and L enantiomers may simply be combined to form a 1,4-anhydro-DL-glucitol mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
D-sorbitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,4-anhydro-L-glucitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
L-glucitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
L-glucitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:7][C@H:6]([C@@H:8]([CH2:10][OH:11])[OH:9])[C@H:4]([OH:5])[C@H:2]1[OH:3].OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.S(=O)(=O)(O)O.CC1(C)O[C@]2(OC[C@@H]3OC(C)(C)O[C@@H]3C2=O)CO1.C1O[C@@H]([C@H](CO)O)[C@@H](O)[C@@H]1O.C(O)[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O.[BH4-].[Na+].O=C[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O>>[CH2:1]1[O:7][CH:6]([CH:8]([CH2:10][OH:11])[OH:9])[CH:4]([OH:5])[CH:2]1[OH:3] |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@H](O)[C@@H](O)[C@H](O1)[C@H](O)CO
Step Two
Name
D-sorbitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC[C@@]2(O1)C(=O)[C@@H]3[C@H](CO2)OC(O3)(C)C)C
Name
1,4-anhydro-L-glucitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@@H](O)[C@H](O)[C@@H](O1)[C@@H](O)CO
Name
L-glucitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)[C@H](O)[C@@H](O)[C@@H](O)CO)O
Step Four
Name
L-glucitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)[C@H](O)[C@@H](O)[C@@H](O)CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@@H](O)[C@H](O)[C@@H](O)[C@@H](O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1C(O)C(O)C(O1)C(O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06007848

Procedure details

1,4-Anhydro-D-glucitol may be prepared using the procedure disclosed in Acta Chem. Scand., B35, 441-449 (1981), whereby D-sorbitol is heated with an aqueous mineral acid such as sulfuric acid. The L-enantiomer, 1,4-anhydro-L-glucitol, may be prepared from L-glucitol by an analogous procedure. L-glucitol may be prepared by sodium borohydride reduction of L-glucose. The D and L enantiomers may simply be combined to form a 1,4-anhydro-DL-glucitol mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
D-sorbitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,4-anhydro-L-glucitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
L-glucitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
L-glucitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:7][C@H:6]([C@@H:8]([CH2:10][OH:11])[OH:9])[C@H:4]([OH:5])[C@H:2]1[OH:3].OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.S(=O)(=O)(O)O.CC1(C)O[C@]2(OC[C@@H]3OC(C)(C)O[C@@H]3C2=O)CO1.C1O[C@@H]([C@H](CO)O)[C@@H](O)[C@@H]1O.C(O)[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O.[BH4-].[Na+].O=C[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O>>[CH2:1]1[O:7][CH:6]([CH:8]([CH2:10][OH:11])[OH:9])[CH:4]([OH:5])[CH:2]1[OH:3] |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@H](O)[C@@H](O)[C@H](O1)[C@H](O)CO
Step Two
Name
D-sorbitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC[C@@]2(O1)C(=O)[C@@H]3[C@H](CO2)OC(O3)(C)C)C
Name
1,4-anhydro-L-glucitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@@H](O)[C@H](O)[C@@H](O1)[C@@H](O)CO
Name
L-glucitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)[C@H](O)[C@@H](O)[C@@H](O)CO)O
Step Four
Name
L-glucitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)[C@H](O)[C@@H](O)[C@@H](O)CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@@H](O)[C@H](O)[C@@H](O)[C@@H](O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1C(O)C(O)C(O1)C(O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06007848

Procedure details

1,4-Anhydro-D-glucitol may be prepared using the procedure disclosed in Acta Chem. Scand., B35, 441-449 (1981), whereby D-sorbitol is heated with an aqueous mineral acid such as sulfuric acid. The L-enantiomer, 1,4-anhydro-L-glucitol, may be prepared from L-glucitol by an analogous procedure. L-glucitol may be prepared by sodium borohydride reduction of L-glucose. The D and L enantiomers may simply be combined to form a 1,4-anhydro-DL-glucitol mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
D-sorbitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,4-anhydro-L-glucitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
L-glucitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
L-glucitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:7][C@H:6]([C@@H:8]([CH2:10][OH:11])[OH:9])[C@H:4]([OH:5])[C@H:2]1[OH:3].OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.S(=O)(=O)(O)O.CC1(C)O[C@]2(OC[C@@H]3OC(C)(C)O[C@@H]3C2=O)CO1.C1O[C@@H]([C@H](CO)O)[C@@H](O)[C@@H]1O.C(O)[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O.[BH4-].[Na+].O=C[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O>>[CH2:1]1[O:7][CH:6]([CH:8]([CH2:10][OH:11])[OH:9])[CH:4]([OH:5])[CH:2]1[OH:3] |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@H](O)[C@@H](O)[C@H](O1)[C@H](O)CO
Step Two
Name
D-sorbitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC[C@@]2(O1)C(=O)[C@@H]3[C@H](CO2)OC(O3)(C)C)C
Name
1,4-anhydro-L-glucitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@@H](O)[C@H](O)[C@@H](O1)[C@@H](O)CO
Name
L-glucitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)[C@H](O)[C@@H](O)[C@@H](O)CO)O
Step Four
Name
L-glucitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)[C@H](O)[C@@H](O)[C@@H](O)CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@@H](O)[C@H](O)[C@@H](O)[C@@H](O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1C(O)C(O)C(O1)C(O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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